Daclatasvir dihydrochloride Daclatasvir dihydrochloride Daclatasvir hydrochloride is a hydrochloride obtained by combining daclatasvir with two molar equivalents of hydrochloric acid. It is a potent inhibitor of nonstructural protein 5A and is used for treatment of hepatitis C. It has a role as an antiviral drug and a nonstructural protein 5A inhibitor. It contains a daclatasvir(2+).
Daclatasvir Dihydrochloride is the dihydrochloride salt form of daclatasvir, an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Although the exact mechanism of action of daclatasvir has yet to be fully determined, this agent, upon oral administration and after intracellular uptake, appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Brand Name: Vulcanchem
CAS No.: 1009119-65-6
VCID: VC21538955
InChI: InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1
SMILES: CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Molecular Formula: C40H51ClN8O6
Molecular Weight: 775.3 g/mol

Daclatasvir dihydrochloride

CAS No.: 1009119-65-6

VCID: VC21538955

Molecular Formula: C40H51ClN8O6

Molecular Weight: 775.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Daclatasvir dihydrochloride - 1009119-65-6

Description

Daclatasvir dihydrochloride is a pharmaceutical compound used in the treatment of chronic Hepatitis C Virus (HCV) infections. It is marketed under the brand name Daklinza and is primarily utilized in combination with other antiviral medications to enhance its efficacy. This article will delve into the chemical properties, pharmacological mechanisms, clinical applications, and research findings related to daclatasvir dihydrochloride.

Pharmacological Mechanism

Daclatasvir acts as an inhibitor of the nonstructural protein 5A (NS5A), a critical component in the HCV replication complex. By binding to the N-terminus of NS5A, daclatasvir inhibits both viral RNA replication and virion assembly, thereby reducing the viral load in the body .

Clinical Applications

Daclatasvir is used in combination with other antiviral medications, such as sofosbuvir, to treat chronic HCV infections, particularly genotypes 1 and 3 . It is administered orally, once daily, and can be taken with or without food . The combination therapy is effective in achieving sustained virological response (SVR) rates, which indicate successful treatment of the infection.

Efficacy in HCV Treatment

Daclatasvir has demonstrated high efficacy in treating HCV infections when used in combination with sofosbuvir. Studies have shown that this combination achieves high SVR rates in patients with HCV genotypes 1-4, including those with advanced liver disease or HCV/HIV co-infection .

Bioavailability and Pharmacokinetics

The bioavailability of daclatasvir dihydrochloride tablets has been evaluated in clinical studies. A bioequivalence study comparing a generic formulation with the branded version (Daklinza) found that both formulations had similar pharmacokinetic profiles, with comparable Cmax and AUC values .

Side Effects and Interactions

Common side effects of daclatasvir when used with sofosbuvir include headache, fatigue, and nausea . It should not be used with certain medications like St. John's Wort, rifampin, or carbamazepine due to potential drug interactions .

Dosage and Administration

The recommended dosage of daclatasvir is 60 mg, taken orally once daily in combination with sofosbuvir for 12 weeks . In cases where moderate CYP3A4 inducers are used, the dose may be increased to 90 mg once daily .

Table 1: Pharmacokinetic Parameters of Daclatasvir Dihydrochloride

Pharmacokinetic ParameterTest Formulation (T)Reference Formulation (R)Ratio T/R (%)90% CI
Cmax (ng/mL)2003 ± 4922064 ± 54998.291.1-105.9
AUC0-t (ng.h/mL)21,350 ± 6,11321,846 ± 6,30298.0Not specified
tmax (h)1.28 ± 0.541.31 ± 0.48--

Table 2: Common Side Effects of Daclatasvir with Sofosbuvir

Side EffectsFrequency
HeadacheCommon
FatigueCommon
NauseaCommon
Red Blood Cell BreakdownLess Common

Table 3: Dosage Adjustments for Daclatasvir

ConditionDosage Adjustment
Moderate CYP3A4 InducersIncrease to 90 mg once daily
Standard Dosage60 mg once daily

References:
- DrugBank Online: Daclatasvir dihydrochloride.
- PMC: Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C.
- Biocon: Daclatasvir Dihydrochloride Prescribing Information.
- WHO Prequalification: Daclatasvir (as dihydrochloride) 60mg Tablets.
- Wikipedia: Daclatasvir.
- WHO Report: Daclatasvir.
- WebMD: Daclatasvir Oral.
- PMC: Efficacy of 8-week daclatasvir-sofosbuvir regimen in chronic hepatitis C.
- TGA: Extract from the Clinical Evaluation Report for Daclatasvir/Daklinza.

CAS No. 1009119-65-6
Product Name Daclatasvir dihydrochloride
Molecular Formula C40H51ClN8O6
Molecular Weight 775.3 g/mol
IUPAC Name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1
Standard InChIKey AQVSGTIFAZLGND-VZJXZGSTSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl
SMILES CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Canonical SMILES CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BMS-790052
Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester
daclatasvir
Daklinza
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Expert Opin Drug Metab Toxicol. 2018 Sep;14(9):901-910. doi: 10.1080/17425255.2018.1506765. Epub 2018 Aug 2. Review. PubMed PMID: 30058394. 4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500818/ PubMed PMID: 29999877. 5: Thiam A, Conway B. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C. Drugs Today (Barc). 2018 Apr;54(4):237-244. doi: 10.1358/dot.2018.54.4.2795154. Review. PubMed PMID: 29869645. 6: Esposito I, Marciano S, Trinks J. Pharmacokinetic and pharmacodynamic evaluation of daclatasvir, asunaprevir plus beclabuvir as a fixed-dose co-formulation for the treatment of hepatitis C. Expert Opin Drug Metab Toxicol. 2018 Jun;14(6):649-657. doi: 10.1080/17425255.2018.1483336. Epub 2018 Jun 10. Review. PubMed PMID: 29855221. 7: Gandhi Y, Eley T, Fura A, Li W, Bertz RJ, Garimella T. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. Clin Pharmacokinet. 2018 Aug;57(8):911-928. doi: 10.1007/s40262-017-0624-3. Review. PubMed PMID: 29353349. 8: Institute for Quality and Efficiency in Health Care. Daclatasvir (Addendum to Commission A14-31) [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Jan 29. Available from http://www.ncbi.nlm.nih.gov/books/NBK385766/ PubMed PMID: 28609078. 9: Institute for Quality and Efficiency in Health Care. Daclatasvir -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Nov 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK385735/ PubMed PMID: 28609066. 10: Shimada M, Nakamura N, Endo T, Yamabe H, Nakamura M, Murakami R, Narita I, Tomita H. Daclatasvir/asunaprevir based direct-acting antiviral therapy ameliorate hepatitis C virus-associated cryoglobulinemic membranoproliferative glomerulonephritis: a case report. BMC Nephrol. 2017 Mar 29;18(1):109. doi: 10.1186/s12882-017-0534-5. Review. PubMed PMID: 28356063; PubMed Central PMCID: PMC5372252. 11: Bonora S, Puoti M. Use of Daclatasvir in HCV/HIV-Coinfected Patients in a Real-Life Setting. AIDS Rev. 2017 Jan-Mar;19(1):24-34. Review. PubMed PMID: 28182611. 12: Gamal N, Gitto S, Andreone P. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview. J Clin Transl Hepatol. 2016 Dec 28;4(4):336-344. doi: 10.14218/JCTH.2016.00038. Epub 2016 Nov 3. Review. PubMed PMID: 28097103; PubMed Central PMCID: PMC5225154. 13: Liao H, Tan P, Zhu Z, Yan X, Huang J. Sofosbuvir in combination with daclatasvir in liver transplant recipients with HCV infection: A systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2017 Jun;41(3):262-271. doi: 10.1016/j.clinre.2016.12.001. 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Daclatasvir combined with peginterferon-α and ribavirin for the treatment of chronic hepatitis C: a meta-analysis. Springerplus. 2016 Sep 15;5(1):1569. doi: 10.1186/s40064-016-3218-x. eCollection 2016. Review. PubMed PMID: 27652142; PubMed Central PMCID: PMC5023653. 18: Wang HL, Lu X, Yang X, Xu N. Effectiveness and safety of daclatasvir plus asunaprevir for hepatitis C virus genotype 1b: Systematic review and meta-analysis. J Gastroenterol Hepatol. 2017 Jan;32(1):45-52. doi: 10.1111/jgh.13587. Review. PubMed PMID: 27597318. 19: Keating GM. Daclatasvir: A Review in Chronic Hepatitis C. Drugs. 2016 Sep;76(14):1381-91. doi: 10.1007/s40265-016-0632-x. Review. PubMed PMID: 27550544. 20: Manolakopoulos S, Zacharakis G, Zissis M, Giannakopoulos V. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C. Ann Gastroenterol. 2016 Jul-Sep;29(3):282-96. doi: 10.20524/aog.2016.0041. Epub 2016 May 11. Review. 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PubChem Compound 126843175
Last Modified Aug 15 2023

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775.3339 g/mol
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